molecular formula C21H15Cl3N2O2 B2529022 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 282523-07-3

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No.: B2529022
CAS No.: 282523-07-3
M. Wt: 433.71
InChI Key: HDVCFEDZJHJAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (molecular formula: C₂₁H₁₅Cl₃N₂O₂, molecular weight: 433.71 g/mol) features a benzimidazole core substituted at three positions:

  • Position 1: A (3,4-dichlorobenzyl)oxy group, contributing significant lipophilicity.
  • Position 2: A 4-methoxyphenyl moiety, introducing electron-donating properties.
  • Position 6: A chlorine atom, common in bioactive benzimidazoles for enhancing stability and interactions .

This compound is synthesized via nucleophilic substitution or coupling reactions, as suggested by its structural analogs (e.g., ) . Benzimidazole derivatives are widely studied for antimicrobial, anticancer, and analgesic activities, though specific data for this compound remains undisclosed in the provided evidence.

Properties

IUPAC Name

6-chloro-1-[(3,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O2/c1-27-16-6-3-14(4-7-16)21-25-19-9-5-15(22)11-20(19)26(21)28-12-13-2-8-17(23)18(24)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVCFEDZJHJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:

Chemical Reactions Analysis

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the biological system. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 1: (3,4-diCl-benzyl)oxy; 2: 4-MeO-Ph; 6: Cl C₂₁H₁₅Cl₃N₂O₂ 433.71 Ether, methoxy, benzimidazole High lipophilicity; potential bioactivity
6-Chloro-1-(dimethylaminocarbonyloxy)-2-(4-MeO-Ph)-1H-benzimidazole 1: O-CO-NMe₂; 2: 4-MeO-Ph; 6: Cl C₁₇H₁₆ClN₃O₃ 345.78 Carbamate, methoxy Increased polarity; potential metabolic stability
6-Chloro-2-(4-MeO-Ph)-1H-benzimidazol-1-ol 1: OH; 2: 4-MeO-Ph; 6: Cl C₁₄H₁₁ClN₂O₂ ~278.7 Hydroxyl, methoxy Higher acidity; reduced lipophilicity
1-(4-Cl-Benzyl)-2-(4-Cl-Ph)-1H-benzimidazole 1: 4-Cl-benzyl; 2: 4-Cl-Ph C₂₀H₁₄Cl₂N₂ 365.25 Chloroaromatics Enhanced lipophilicity; lacks 6-Cl
5,6-DiCl-2-(6-Cl-pyridin-3-yl)-1-(3,4-diCl-benzyl)-1H-benzimidazole 1: 3,4-diCl-benzyl; 2: 6-Cl-pyridinyl; 5,6: Cl C₁₉H₁₀Cl₅N₃ 457.57 Pyridinyl, multiple Cl High halogen density; potential CNS activity
4-(1-(4-Cl-Benzyl)-1H-benzimidazol-5-yl)-3,5-dimethylisoxazole 1: 4-Cl-benzyl; 5: isoxazolyl C₁₈H₁₄ClN₃O 323.78 Isoxazole Heterocyclic diversity; possible kinase inhibition

Key Differences in Substituent Effects

Position 1 Modifications: The target compound’s (3,4-diCl-benzyl)oxy group enhances lipophilicity compared to the hydroxyl group in or carbamate in . This may improve membrane permeability but reduce aqueous solubility.

Position 2 Variations :

  • The 4-methoxyphenyl group in the target and provides electron-donating effects, which could stabilize the benzimidazole ring’s π-system. In contrast, 4-chlorophenyl in increases electronegativity, altering binding interactions.

Halogenation Patterns :

  • The 6-chloro substituent in the target, , and is absent in , impacting electronic distribution and steric bulk.
  • The 5,6-dichloro substitution in and pyridinyl group may confer distinct bioactivity, such as kinase or receptor antagonism .

Biological Activity

6-Chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including anti-cancer, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C21H15Cl3N2O2
  • Molecular Weight : 433.71 g/mol
  • Boiling Point : Approximately 588.3 °C (predicted)
  • Density : 1.39 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It binds to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. The mechanism is influenced by the substituents on the benzimidazole core, which modulate its pharmacological profile.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

  • MCF Cell Line : Flow cytometry analysis revealed that this compound accelerates apoptosis in MCF cell lines in a dose-dependent manner .
  • Tumor Growth Suppression : In vivo studies on tumor-bearing mice showed a marked suppression of tumor growth when treated with this compound .

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it demonstrated significant reduction in inflammation markers at doses of 100 mg/kg .

3. Cholinesterase Inhibition

In addition to its anti-cancer and anti-inflammatory properties, this compound has shown potential as a cholinesterase inhibitor. Compounds derived from benzimidazole have been linked to moderate cholinesterase inhibitory activity, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer’s .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Study ReferenceFindings
Significant anti-cancer activity in MCF cell lines; suppression of tumor growth in vivo.
Demonstrated anti-inflammatory effects; reduced inflammation markers effectively.
Moderate cholinesterase inhibition; potential for neuroprotective applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, benzimidazole cores are typically formed by condensing o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions. The (3,4-dichlorobenzyl)oxy group can be introduced via alkylation using 3,4-dichlorobenzyl chloride in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ . Characterization should include melting point analysis, IR (to confirm ether and benzimidazole functional groups), and NMR (¹H/¹³C) for structural validation .

Q. How should researchers resolve contradictions in elemental analysis data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies between calculated and observed elemental analysis values (e.g., C, H, N) may arise from incomplete purification or hygroscopicity. Recrystallization using mixed solvents (e.g., ethanol-water) and drying under vacuum at elevated temperatures (60–80°C) can improve purity. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended to confirm molecular composition .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the benzimidazole core?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic proton environments (e.g., para-methoxy vs. ortho-dichloro substituents) and benzylic oxygen linkages.
  • IR Spectroscopy : Confirm C-O-C (ether) stretches (~1100–1250 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹).
  • UV-Vis : Assess electronic transitions influenced by electron-withdrawing (Cl) and donating (OCH₃) groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : Density functional theory (DFT) can predict reaction pathways and transition states for key steps (e.g., cyclization). Molecular docking studies (using software like AutoDock Vina) may guide structural modifications by simulating interactions with biological targets (e.g., enzymes or receptors). For example, substituent orientation in docking poses can inform steric/electronic optimizations .

Q. What strategies are effective for analyzing thermal stability in benzimidazole derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and phase transitions. For this compound, the methoxy and dichlorobenzyl groups may lower thermal stability compared to simpler analogs. Correlate TGA data with computational predictions (e.g., bond dissociation energies) to identify weak points in the structure .

Q. How can researchers design SAR studies for this compound’s biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (F, Br), alkyl chains, or heteroaryl groups at the 4-methoxyphenyl or dichlorobenzyl positions.
  • Biological Assays : Test enzyme inhibition (e.g., kinases) or cytotoxicity against cancer cell lines. Use IC₅₀ values to rank substituent contributions.
  • Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate electronic (σ), lipophilic (π), and steric parameters with activity .

Q. What experimental controls are essential when studying reaction mechanisms for benzimidazole formation?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated intermediates to identify rate-determining steps.
  • Trapping Intermediates : Add scavengers (e.g., TEMPO) to detect radical pathways.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation during reflux .

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

  • Methodological Answer :

  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
  • Independent Synthesis : Replicate the synthesis in a different lab to rule out procedural artifacts .

Theoretical Framework Integration

Q. How can researchers align mechanistic studies with established reaction theories?

  • Methodological Answer : Link experiments to concepts like Curtin-Hammett kinetics (for competing pathways) or frontier molecular orbital theory (for cycloadditions). For example, DFT-calculated HOMO/LUMO energies can predict regioselectivity in benzimidazole cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.